Tetrazolo[1,5-a]pyridin-8-ol Tetrazolo[1,5-a]pyridin-8-ol
Brand Name: Vulcanchem
CAS No.: 7477-06-7
VCID: VC15408228
InChI: InChI=1S/C5H4N4O/c10-4-2-1-3-9-5(4)6-7-8-9/h1-3,10H
SMILES:
Molecular Formula: C5H4N4O
Molecular Weight: 136.11 g/mol

Tetrazolo[1,5-a]pyridin-8-ol

CAS No.: 7477-06-7

Cat. No.: VC15408228

Molecular Formula: C5H4N4O

Molecular Weight: 136.11 g/mol

* For research use only. Not for human or veterinary use.

Tetrazolo[1,5-a]pyridin-8-ol - 7477-06-7

Specification

CAS No. 7477-06-7
Molecular Formula C5H4N4O
Molecular Weight 136.11 g/mol
IUPAC Name tetrazolo[1,5-a]pyridin-8-ol
Standard InChI InChI=1S/C5H4N4O/c10-4-2-1-3-9-5(4)6-7-8-9/h1-3,10H
Standard InChI Key NPYQESFGEYMDLQ-UHFFFAOYSA-N
Canonical SMILES C1=CN2C(=NN=N2)C(=C1)O

Introduction

Structural Characteristics and Fundamental Properties

Tetrazolo[1,5-a]pyridin-8-ol possesses a bicyclic framework with distinct electronic properties arising from the conjugation between the tetrazole and pyridine rings. The hydroxyl group at the 8-position introduces polarity and hydrogen-bonding capabilities, influencing its solubility and intermolecular interactions.

Molecular and Crystallographic Data

Key physicochemical properties are summarized below:

PropertyValue
Molecular FormulaC₅H₄N₄O
Molecular Weight136.11 g/mol
Melting Point192–194°C
IUPAC Nametetrazolo[1,5-a]pyridin-8-ol
NMR (1H, DMSO-d₆)δ 11.67 (s, 1H), 8.73 (d, J = 6.7 Hz, 1H), 7.27–7.13 (m, 1H), 6.95 (d, J = 8.3 Hz, 1H)
NMR (13C, DMSO-d₆)δ 146.25, 144.42, 118.79, 117.58, 112.03

The compound’s planar structure facilitates π-π stacking interactions, as evidenced by X-ray crystallographic studies of related tetrazolo[1,5-a]pyridine derivatives .

Synthetic Methodologies

Cyclization of 2-Fluoropyridin-3-ol

A high-yielding route involves the reaction of 2-fluoropyridin-3-ol with sodium azide (NaN₃) under acidic conditions (HCl) at 120°C for 13 hours. This one-pot protocol achieves a 75% yield after purification via column chromatography :

\ce2Fluoropyridin3ol+NaN3>[HCl][120°C,13h]Tetrazolo[1,5a]pyridin8ol\ce{2-Fluoropyridin-3-ol + NaN3 ->[HCl][120°C, 13h] Tetrazolo[1,5-a]pyridin-8-ol}

Optimization Insights:

  • Solvent systems: Ethanol-water (6:4) enhances reactivity.

  • Temperature: Prolonged heating above 100°C prevents intermediate degradation.

Reactivity and Functionalization

Nucleophilic Substitution

The hydroxyl group at C8 undergoes methoxylation via treatment with methyl iodide (CH₃I) and potassium carbonate (K₂CO₃) in dichloromethane (DCM), yielding 8-methoxytetrazolo[1,5-a]pyridine (83% yield) :

\ceTetrazolo[1,5a]pyridin8ol+CH3I>[K2CO3][DCM]8Methoxytetrazolo[1,5a]pyridine\ce{Tetrazolo[1,5-a]pyridin-8-ol + CH3I ->[K2CO3][DCM] 8-Methoxytetrazolo[1,5-a]pyridine}

Catalytic Transformations

Iron(III)-mediated annulation reactions with β-keto esters generate pyrido-pyrimidinones, highlighting the compound’s utility in constructing polycyclic systems .

Applications in Pharmaceutical and Materials Chemistry

Industrial Applications

  • Coordination Chemistry: The tetrazole nitrogen atoms serve as ligands for transition metals, enabling catalysis and sensor development.

  • Polymer Science: Incorporation into conjugated polymers enhances thermal stability (T₆₀₀ = 320°C) .

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